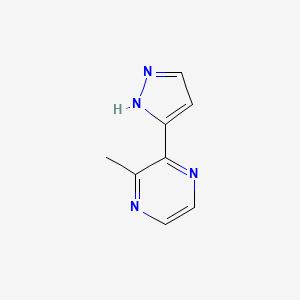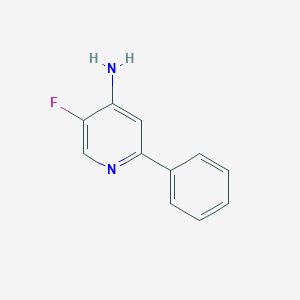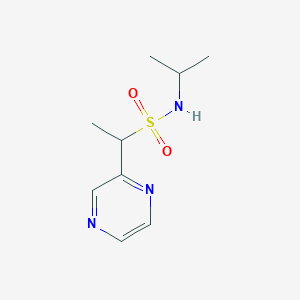
N-isopropyl-1-(pyrazin-2-yl)ethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isopropyl-1-(pyrazin-2-yl)ethanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. The presence of the pyrazine ring often imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-1-(pyrazin-2-yl)ethanesulfonamide typically involves the reaction of pyrazine derivatives with sulfonamide precursors. One common method is the reaction of pyrazine-2-carboxylic acid with isopropylamine to form the corresponding amide, followed by sulfonation using chlorosulfonic acid. The reaction conditions usually involve:
Temperature: Moderate temperatures (50-70°C)
Solvent: Anhydrous solvents such as dichloromethane or chloroform
Catalysts: Acid catalysts like sulfuric acid or Lewis acids
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
化学反应分析
Types of Reactions
N-isopropyl-1-(pyrazin-2-yl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Amines in the presence of a base like triethylamine
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted sulfonamides
科学研究应用
N-isopropyl-1-(pyrazin-2-yl)ethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the pyrazine ring.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of N-isopropyl-1-(pyrazin-2-yl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition of enzyme activity. This inhibition can result in various biological effects, such as antimicrobial or anti-inflammatory actions.
相似化合物的比较
Similar Compounds
- N1-Isopropyl-N1-(1-(pyrazin-2-yl)ethyl)ethane-1,2-diamine
- (S)-2-Amino-N-isopropyl-N-(1-pyrazin-2-yl-ethyl)-propionamide
Uniqueness
N-isopropyl-1-(pyrazin-2-yl)ethanesulfonamide is unique due to its specific combination of the pyrazine ring and sulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C9H15N3O2S |
|---|---|
分子量 |
229.30 g/mol |
IUPAC 名称 |
N-propan-2-yl-1-pyrazin-2-ylethanesulfonamide |
InChI |
InChI=1S/C9H15N3O2S/c1-7(2)12-15(13,14)8(3)9-6-10-4-5-11-9/h4-8,12H,1-3H3 |
InChI 键 |
LLNYZSQYHCHMKL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NS(=O)(=O)C(C)C1=NC=CN=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


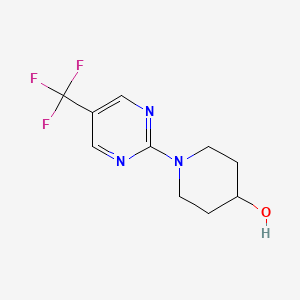
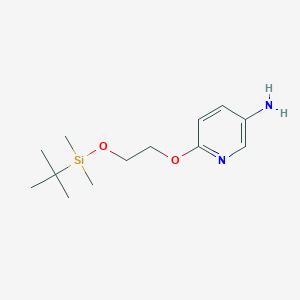
![5H-pyrimido[5,4-b]azepine](/img/structure/B13963112.png)

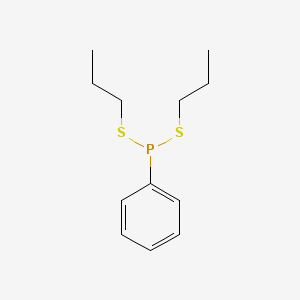

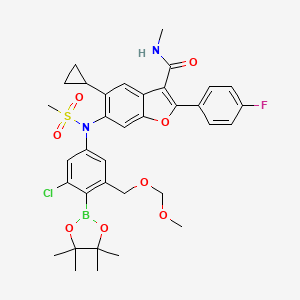
![Spiro[bicyclo[3.1.1]heptane-3,2'-[1,3]dioxolane]](/img/structure/B13963142.png)
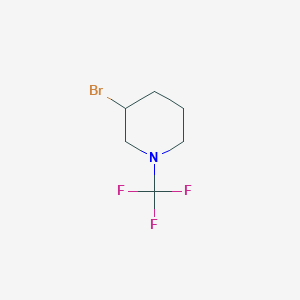
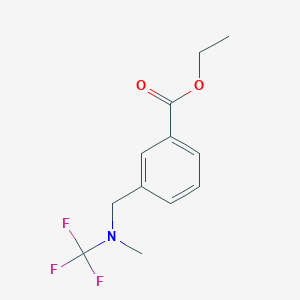
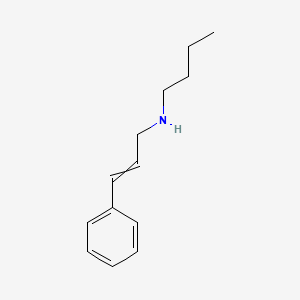
![2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13963164.png)
